molecular formula C10H13Cl2N3 B2985368 (3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride CAS No. 2377033-94-6

(3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride

Cat. No.: B2985368
CAS No.: 2377033-94-6
M. Wt: 246.14
InChI Key: SNJYTWRQFFIHCN-UHFFFAOYSA-N
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Description

(3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride: is a chemical compound with the molecular formula C10H13Cl2N3. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)benzaldehyde with an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: (3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study enzyme interactions and as a ligand in receptor binding studies.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

  • (3-(1H-Imidazol-1-yl)phenyl)methanol
  • (3-(1H-Imidazol-1-yl)phenyl)acetic acid
  • (3-(1H-Imidazol-1-yl)phenyl)ethanamine

Uniqueness: (3-(1H-Imidazol-1-yl)phenyl)methanamine dihydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and biological systems.

Properties

IUPAC Name

(3-imidazol-1-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.2ClH/c11-7-9-2-1-3-10(6-9)13-5-4-12-8-13;;/h1-6,8H,7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJYTWRQFFIHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377033-94-6
Record name [3-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride
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